molecular formula C12H46N8O35S8 B8079564 Sucrosofate ammonium CAS No. 131587-92-3

Sucrosofate ammonium

Cat. No.: B8079564
CAS No.: 131587-92-3
M. Wt: 1119.1 g/mol
InChI Key: LQOAWDYRUPQHRM-QRDGSJRXSA-N
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Description

However, based on the terminology in , "IRINOTECAN (AS SUCROSOFATE)" likely refers to a pharmaceutical formulation where irinotecan—a chemotherapeutic agent—is complexed with a sucrosofate (sucrose sulfate) ammonium salt. Sucrose sulfate derivatives, such as sucralfate (aluminum sucrose sulfate), are known for their gastroprotective properties, forming a viscous barrier to protect ulcers .

Properties

IUPAC Name

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOAWDYRUPQHRM-QRDGSJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H46N8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74135-13-0
Record name Sucrosofate ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSOFATE AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. One common method is the reaction of sucrose with chlorosulfonic acid in the presence of an organic base such as pyridine or picoline . This reaction results in the formation of sucrose octasulfate, which can then be neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Sucrosofate ammonium undergoes various chemical reactions, including:

    Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.

    Hydrolysis: In aqueous solutions, this compound can hydrolyze, leading to the release of sulfate ions and the formation of sucrose derivatives.

Common Reagents and Conditions

    Substitution Reactions: These reactions often require the presence of nucleophiles such as amines or alcohols.

    Hydrolysis: This reaction typically occurs in the presence of water and can be accelerated by acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The products depend on the nucleophile used. For example, reacting with an amine can produce an amine-substituted sucrose derivative.

    Hydrolysis: The major products are sulfate ions and partially sulfated sucrose molecules.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Sucrosofate ammonium has been investigated for its role in enhancing drug delivery systems, particularly through liposomal formulations. Liposomes are lipid-based vesicles that encapsulate drugs, improving their bioavailability and therapeutic efficacy. Research has shown that sucrose octasulfate, a related compound, can be utilized to enhance the loading capacity of liposomes for various drugs, including irinotecan (CPT-11) and doxorubicin.

  • Liposomal Formulations : this compound can be used to create nanoliposomal formulations that exhibit high drug retention rates. For example, studies have demonstrated that using a modified gradient loading method with sucrose octasulfate allows for the entrapment of CPT-11 at high drug-to-lipid ratios, significantly improving in vivo retention of the drug .
  • Enhanced Release Profiles : The incorporation of sucrose octasulfate in liposomal formulations has been shown to provide pH-dependent drug release profiles. This characteristic is crucial for targeting specific tissues or conditions within the body, enhancing the therapeutic effect while minimizing side effects .

Agricultural Applications

2.1 Mitigating Ammonium Toxicity

In agricultural research, this compound is being explored for its potential to alleviate ammonium toxicity in crops. Ammonium (NH4+) is a common nitrogen source for plants; however, excessive levels can lead to toxicity, adversely affecting growth and yield.

  • Stress Mitigation : Studies indicate that this compound may help in reducing the acidic stress caused by high ammonium concentrations in plants like cabbage. By improving the tolerance of plants to ammonium, this compound could enhance crop yields under conditions where nitrogen is primarily available as ammonium .
  • Experimental Findings : In controlled experiments, the application of this compound has shown promising results in reducing leaf damage and improving growth metrics in plants subjected to high levels of ammonium. The mechanism appears to involve the modulation of nutrient uptake and stress response pathways .

Case Studies

Study Focus Findings
Development of Nanoliposomal IrinotecanDrug delivery systemDemonstrated high drug retention using sucrose octasulfate; improved therapeutic efficacy .
Silicon Mitigates Ammonium ToxicityAgricultural applicationShowed potential for this compound to reduce ammonium-induced stress in cabbage .
Liposomal Drug NanocrystallizationDrug formulationHighlighted advantages of using sucrose octasulfate for enhanced drug encapsulation and release profiles .

Mechanism of Action

The mechanism of action of sucrosofate ammonium involves its ability to form a protective barrier on mucosal surfaces. This barrier protects the underlying tissue from damage caused by acids, enzymes, and other harmful agents. The compound interacts with proteins and glycoproteins on the mucosal surface, forming a gel-like layer that adheres to the tissue .

Comparison with Similar Compounds

Comparison with Similar Ammonium Compounds

To contextualize "sucrosofate ammonium," we compare it structurally and functionally with other ammonium salts, leveraging data from the evidence.

Table 1: Comparative Analysis of Ammonium Salts

Compound Chemical Formula Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C) Key Applications
Ammonium Nitrate NH₄NO₃ 80.04 150 g/100 mL (20°C) 169.6 Fertilizers, explosives
Ammonium Sulfate (NH₄)₂SO₄ 132.14 76.4 g/100 mL (20°C) 235 (decomposes) Fertilizers, lab reagents
Ammonium Persulfate (NH₄)₂S₂O₈ 228.20 58.2 g/100 mL (20°C) 120 (decomposes) Oxidizing agent, polymer initiator
Ammonium Dichromate (NH₄)₂Cr₂O₇ 252.07 18.2 g/100 mL (20°C) 180 (decomposes) Pyrotechnics, chromium synthesis
This compound Not specified* ~500–800 (estimated) Likely moderate N/A Pharmaceuticals (drug delivery)

*Assumed structure: Ammonium ions bound to sulfated sucrose.

Key Comparisons:

Chemical Stability :

  • Ammonium nitrate and persulfate are thermally unstable, decomposing explosively under heat . In contrast, ammonium sulfate and dichromate decompose more predictably, releasing ammonia or nitrogen gas . This compound, as a pharmaceutical excipient, likely prioritizes stability under physiological conditions.

Solubility and Bioavailability :

  • Ammonium nitrate’s high solubility (150 g/100 mL) makes it ideal for fertilizers , while ammonium persulfate’s moderate solubility suits controlled oxidation reactions . This compound’s solubility profile would need to balance drug dissolution and mucosal adhesion, similar to sucralfate’s low solubility for sustained action .

Toxicity and Safety: Ammonium dichromate is carcinogenic and a strong oxidizer, requiring strict handling . Ammonium persulfate poses risks as a skin irritant . This compound, if used pharmaceutically, would require low systemic toxicity, aligning with ammonium bicarbonate’s use in food (LD₅₀ ~2217 mg/kg) .

Functional Groups and Reactivity :

  • Quaternary ammonium compounds (e.g., glycopyrronium in ) exhibit antimicrobial properties via membrane disruption . This compound’s sulfate groups may enhance mucoadhesion, akin to sucralfate’s mechanism, while ammonium ions could modulate pH or ionic interactions .

Biological Activity

Sucrosofate ammonium is a compound derived from the reaction between sucrose and ammonium sulfate, characterized by its unique structure that incorporates both saccharide and sulfate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications and drug delivery systems. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is known for its complex structure, which contributes to its biological properties. The presence of sulfate groups enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations. Its chemical formula is represented as C12H22N2O10SC_{12}H_{22}N_2O_10S .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies show that compounds derived from sucrose and ammonium sulfate can inhibit the growth of various bacterial strains. The sulfate groups are believed to play a crucial role in enhancing these antimicrobial effects by disrupting bacterial cell membranes .

Drug Delivery Applications

This compound has been utilized as a component in liposomal drug formulations. For instance, it has been employed as a non-exchangeable trapping agent in the encapsulation of irinotecan (CPT-11), a chemotherapeutic agent. This application demonstrates its ability to enhance drug stability and release profiles under specific conditions, such as light irradiation . The following table summarizes key findings related to its use in drug delivery systems:

Study Compound Application Findings
IrinotecanLiposomal formulationEnhanced serum stability and rapid light-triggered release
CPT-11Nanoliposomal deliverySuperior efficacy in cancer models compared to free drug
Triethylammonium sucrosofateDrug precipitationImproved solubility and bioavailability

Case Studies

  • Liposomal Irinotecan Study : In a study focused on liposomal formulations of irinotecan, researchers found that using this compound as a trapping agent resulted in significantly improved pharmacokinetics and biodistribution of the drug. The liposomes demonstrated enhanced stability in serum and facilitated targeted delivery to tumor sites upon light activation, leading to effective tumor ablation with minimal side effects .
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

  • Enhanced Solubility : The sulfate groups contribute to improved solubility in aqueous environments, which is vital for pharmaceutical applications.
  • Stability in Formulations : this compound enhances the stability of encapsulated drugs, protecting them from hydrolysis and metabolic degradation.
  • Targeted Drug Delivery : Its incorporation into liposomal systems allows for controlled release mechanisms that can be triggered by external stimuli such as light .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Sucrosofate ammonium in pharmaceutical formulations?

Researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis detection to quantify this compound, ensuring baseline separation of peaks to avoid interference from excipients. Titrimetric determination of water content (as specified in USP guidelines) is critical for accurate quantitative analysis due to its hygroscopic nature . Infrared (IR) spectroscopy can confirm structural integrity by comparing sample spectra to reference standards, focusing on sulfate and ammonium vibrational bands .

Q. How should this compound solutions be prepared and stored to maintain stability in laboratory settings?

Prepare solutions in deionized water under inert nitrogen atmospheres to prevent oxidation. Store lyophilized forms in amber glass vials at 2–8°C, with desiccants to minimize hydrolysis. For in vitro studies, reconstitute immediately before use, and avoid exposure to light or temperatures exceeding 25°C, as photodegradation and thermal instability have been observed in sulfated saccharides . Regularly validate stability via pH monitoring and HPLC analysis .

Q. What synthetic routes are feasible for laboratory-scale production of this compound?

A two-step sulfonation process is recommended:

  • Step 1 : React sucrose with chlorosulfonic acid in anhydrous pyridine at 0–5°C to form the octasulfate ester.
  • Step 2 : Neutralize with ammonium hydroxide under controlled pH (7.0–7.5) to precipitate the ammonium salt. Purify via recrystallization in ethanol-water mixtures, and confirm stoichiometry using elemental analysis (e.g., ICP-MS for sulfur/nitrogen ratios) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate this compound’s role in combination therapies for pancreatic cancer?

Use orthotopic xenograft models with luciferase-tagged tumor cells to assess metastasis inhibition. For clinical relevance, adopt randomized phase II/III trial frameworks comparing this compound-irinotecan combinations (e.g., Onivyde®) against FOLFIRINOX or gemcitabine regimens. Primary endpoints should include progression-free survival (PFS) and objective response rate (ORR), with secondary endpoints tracking neuropathy and myelosuppression. Stratify patients by Karnofsky performance status (≥80) and prior treatment history to control variables .

Q. What methodologies resolve contradictions in pharmacokinetic data for this compound across preclinical and clinical studies?

Discrepancies often arise from interspecies metabolic differences. Address this by:

  • Conducting physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans.
  • Using microdosing trials with ¹⁴C-labeled this compound to quantify tissue distribution without therapeutic effects.
  • Validating findings via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites in plasma and tumor biopsies .

Q. How do researchers assess the impact of this compound’s sulfation degree on drug delivery efficiency?

  • In vitro : Use heparinase-III digestion followed by size-exclusion chromatography (SEC) to measure sulfate group retention after simulated gastrointestinal transit.
  • In vivo : Employ fluorescently tagged this compound in zebrafish models to visualize binding to stromal hyaluronan. Compare tumor penetration depth (via confocal microscopy) between high- and low-sulfation batches .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo outcomes?

Implement quality-by-design (QbD) protocols:

  • Define critical quality attributes (CQAs): sulfate content (≥95% by ion chromatography), residual solvents (<0.1% via GC-MS).
  • Use design-of-experiments (DoE) software to optimize reaction time, temperature, and reagent ratios.
  • Validate consistency using accelerated stability testing (40°C/75% RH for 6 months) and correlate with in vivo efficacy in PDX models .

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